molecular formula C10H13NO2 B15326387 4-[(Pyridin-2-yl)methyl]oxolan-3-ol

4-[(Pyridin-2-yl)methyl]oxolan-3-ol

Cat. No.: B15326387
M. Wt: 179.22 g/mol
InChI Key: WEWXUVRZNFJUBE-UHFFFAOYSA-N
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Description

4-[(Pyridin-2-yl)methyl]oxolan-3-ol is a chemical compound that features a pyridine ring attached to a hydroxyl group on an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-2-yl)methyl]oxolan-3-ol typically involves the reaction of pyridin-2-ylmethanol with an appropriate oxolane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving pyridine derivatives and oxolane precursors. The process may involve multiple steps, including purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[(Pyridin-2-yl)methyl]oxolan-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

  • Reduction: Production of pyridin-2-ylmethanol derivatives.

  • Substitution: Generation of various substituted oxolane derivatives.

Scientific Research Applications

Chemistry: 4-[(Pyridin-2-yl)methyl]oxolan-3-ol is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound has shown potential as a bioactive molecule, interacting with various biological targets.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[(Pyridin-2-yl)methyl]oxolan-3-ol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 4-[(Pyridin-2-yl)ethyl]oxolan-3-ol

  • 4-[(Pyridin-3-yl)methyl]oxolan-3-ol

  • 4-[(Pyridin-4-yl)methyl]oxolan-3-ol

Uniqueness: 4-[(Pyridin-2-yl)methyl]oxolan-3-ol is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-(pyridin-2-ylmethyl)oxolan-3-ol

InChI

InChI=1S/C10H13NO2/c12-10-7-13-6-8(10)5-9-3-1-2-4-11-9/h1-4,8,10,12H,5-7H2

InChI Key

WEWXUVRZNFJUBE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)O)CC2=CC=CC=N2

Origin of Product

United States

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